Cyclopentenyl uracil
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Overview
Description
Cyclopentenyl uracil is a non-cytotoxic inhibitor of uridine kinase, which effectively blocks the salvage of circulating uridine by host and tumor tissues in the intact mouse . This compound has shown significant potential in antiviral and cancer research due to its ability to modulate pyrimidine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentenyl uracil can be synthesized through various methods. One common approach involves the reaction of uracil with cyclopentene derivatives under specific conditions . The synthesis typically involves multiple steps, including protection and deprotection of functional groups, as well as purification processes to achieve high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopentenyl uracil undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cyclopentenyl uracil has a wide range of scientific research applications:
Mechanism of Action
Cyclopentenyl uracil exerts its effects by inhibiting uridine kinase, an enzyme involved in the salvage pathway of pyrimidine metabolism . By blocking this enzyme, this compound effectively reduces the availability of uridine for nucleic acid synthesis, thereby impacting cellular proliferation and viral replication . This mechanism makes it a valuable tool for studying metabolic pathways and developing therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenyluridine: Another inhibitor of uridine kinase with similar properties and applications.
5-Fluoro-1-propargyl-uracil: A compound with similar inhibitory effects on pyrimidine metabolism.
CGS 9895: Another uracil derivative with comparable biological activities.
Uniqueness
Cyclopentenyl uracil is unique due to its non-cytotoxic nature and its potent inhibitory effects on uridine kinase . This combination of properties makes it particularly valuable for research and therapeutic applications, as it can modulate pyrimidine metabolism without causing significant cytotoxicity .
Properties
CAS No. |
90597-20-9 |
---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-3,6,8-9,13,15-16H,4H2,(H,11,14,17)/t6-,8-,9+/m1/s1 |
InChI Key |
FCWVOJUKQSHZIV-VDAHYXPESA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2C=C([C@H]([C@H]2O)O)CO |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO |
Synonyms |
Ce-Urd cyclopentenyluracil cyclopentenyluridine |
Origin of Product |
United States |
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